1-(3-Thienyl)butane-1,2-dione
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Overview
Description
1-(3-Thienyl)butane-1,2-dione is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 1-(3-Thienyl)butane-1,2-dione can be achieved through several methods. One common approach involves the condensation of 2-acetylthiophene with ethyl acetate, yielding the desired product in good yields . Another method includes the use of catalytic dearomatization of β-naphthols followed by thienannulation with α-enolic dithioesters . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Thienyl)butane-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone moiety into diols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Thienyl)butane-1,2-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 1-(3-Thienyl)butane-1,2-dione involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3-Thienyl)butane-1,2-dione can be compared with other thiophene derivatives such as:
1-(2-Thienyl)butane-1,3-dione: Similar in structure but differs in the position of the thiophene ring and the diketone moiety.
4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione: Contains trifluoromethyl groups, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
Molecular Formula |
C8H8O2S |
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Molecular Weight |
168.21 g/mol |
IUPAC Name |
1-thiophen-3-ylbutane-1,2-dione |
InChI |
InChI=1S/C8H8O2S/c1-2-7(9)8(10)6-3-4-11-5-6/h3-5H,2H2,1H3 |
InChI Key |
JIWBUMVXJQFORG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=O)C1=CSC=C1 |
Origin of Product |
United States |
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